1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a benzyl-substituted 3,5-dimethylpyrazole core sulfonylated to a piperidine ring, which is further connected to a piperazine moiety bearing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.
Properties
IUPAC Name |
1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClF3N6O2S/c1-19-25(20(2)37(33-19)18-21-6-4-3-5-7-21)40(38,39)36-10-8-23(9-11-36)34-12-14-35(15-13-34)26-24(28)16-22(17-32-26)27(29,30)31/h3-7,16-17,23H,8-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJTVVJNLZTOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 508.99 g/mol. The structure incorporates a piperazine core, substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit significant biological activities, particularly in the realm of cancer treatment. For instance, derivatives containing the 1-benzyl-3,5-dimethyl-1H-pyrazol moiety have shown promising results in inhibiting cancer cell proliferation.
Antiproliferative Activity
A study highlighted the antiproliferative effects of related compounds on various cancer cell lines. Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells. These compounds reduced mTORC1 activity and induced autophagy, suggesting a novel mechanism for anticancer action through modulation of cellular pathways involved in growth and survival .
The proposed mechanism of action for compounds featuring the pyrazol and piperazine structures involves:
- mTORC1 Inhibition : The inhibition of mTORC1 leads to reduced protein synthesis and cell growth.
- Autophagy Modulation : Increased autophagy can enhance the degradation of damaged organelles and proteins, contributing to cell death in cancer cells.
These actions are supported by evidence showing that these compounds disrupt autophagic flux and accumulate markers such as LC3-II under specific conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors influence its efficacy:
- Substituents on the Piperazine Ring : Variations in substituents can significantly alter binding affinity and selectivity towards target proteins.
- Sulfonamide Group : The presence of a sulfonamide moiety enhances solubility and may improve interaction with biological targets.
- Chloro and Trifluoromethyl Groups : These halogenated groups can enhance lipophilicity and improve membrane permeability, facilitating better cellular uptake.
| Structure Feature | Impact on Activity |
|---|---|
| Piperazine Core | Essential for receptor binding |
| Sulfonamide Group | Improves solubility |
| Chloro Group | Enhances lipophilicity |
| Trifluoromethyl | Increases membrane permeability |
Case Studies
Recent studies have focused on similar piperazine derivatives with notable outcomes:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing key pharmacophores: sulfonamide-linked piperidine/piperazine , pyridine/pyrazole heterocycles , and halogen/TFM substituents . Below is a detailed analysis:
Structural and Molecular Comparisons
Key Findings from Structural Analogues
Electron-Withdrawing Substituents : The 3-chloro-5-TFM pyridine group is conserved across analogs (e.g., ), suggesting its critical role in target engagement, possibly through π-π stacking or hydrophobic interactions.
Lipophilicity Trends :
- Benzyl groups (target compound) increase logP compared to isopropyl () or oxazole (), affecting membrane permeability and CNS penetration.
- Dichlorobenzyl () and nitrobenzenesulfonyl () groups introduce polarizable moieties, balancing solubility and target affinity.
Hypothetical Toxicity and Bioactivity
- Cytotoxicity : Compounds with higher lipophilicity (e.g., target compound) may exhibit lower BHK21 cell viability scores in the SMCVdb database , though direct data are unavailable.
- Synthetic Feasibility : Coupling methods using HOBt/TBTU () are common for arylpiperazines, suggesting scalable synthesis for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
